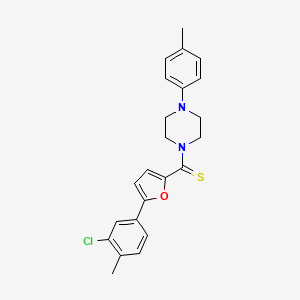![molecular formula C13H21N3O4S B2952983 ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 2247104-49-8](/img/structure/B2952983.png)
ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, an amino group, and a tert-butoxycarbonyl-protected aminoethyl group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) protection to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
- Ethyl 5-amino-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylate
- Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-6-19-11(17)8-9(14)21-10(16-8)7(2)15-12(18)20-13(3,4)5/h7H,6,14H2,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPADFWBNNVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
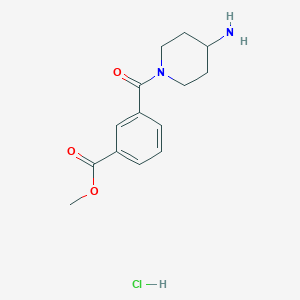
![2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2952902.png)
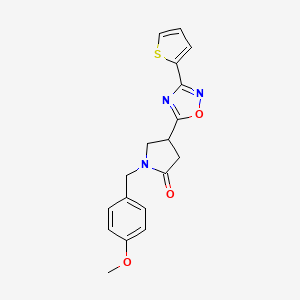
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)
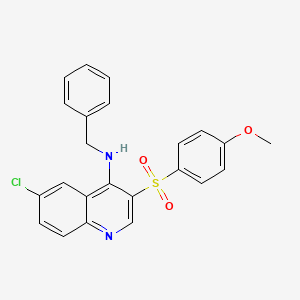
![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)
![5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2952909.png)
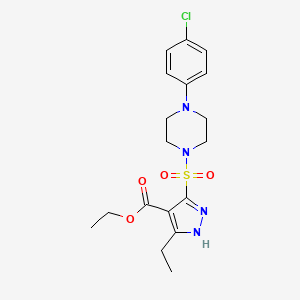
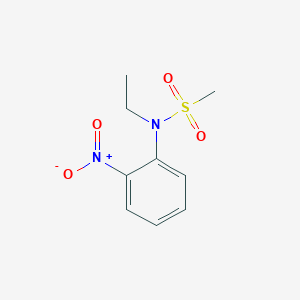
![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2952921.png)
